Cas no 96605-65-1 ((E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide)

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide is a specialized organic compound featuring a conjugated acryloyl group linked to a dimethylamino substituent, which enhances its electronic and photophysical properties. This structure makes it valuable as an intermediate in the synthesis of advanced materials, particularly in the development of fluorescent probes and optoelectronic applications. The compound's rigid aromatic core and electron-donating dimethylamino group contribute to its stability and reactivity in cross-coupling and condensation reactions. Its well-defined molecular architecture ensures consistent performance in research settings, particularly for studies involving charge-transfer systems or photoactive molecules. The acetamide moiety further improves solubility in polar organic solvents, facilitating handling in synthetic workflows.
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide structure
96605-65-1 structure
Product Name:(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
CAS No:96605-65-1
MF:C14H18N2O2
MW:246.304923534393
CID:1089892
PubChem ID:10198778
Update Time:2025-06-08

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
    • N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylacetamide
    • Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-methyl- (9CI)
    • N-[3-[3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methylacetamide (ACI)
    • N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-methylacetamide
    • DS-7299
    • Acetamide, N-[3-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methyl-
    • N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide
    • DB-199202
    • SCHEMBL524803
    • DTXSID00436688
    • CS-B1088
    • 96605-65-1
    • AKOS022173534
    • D77250
    • WDA60565
    • Q-100907
    • N-(3-(3-(DIMETHYLAMINO)ACRYLOYL)PHENYL)-N-METHYLACETAMIDE
    • 1227694-88-3
    • Inchi: 1S/C14H18N2O2/c1-11(17)16(4)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-10H,1-4H3
    • InChI Key: CWHTXVLCGAQQRA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(N(C)C(C)=O)C=CC=1)C=CN(C)C

Computed Properties

  • Exact Mass: 246.13700
  • Monoisotopic Mass: 246.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • PSA: 40.62000
  • LogP: 1.92730

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Sealed in dry,Room Temperature(BD764250)

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Production Method

Production Method 1

Reaction Conditions
1.1 rt → reflux; 5 h, reflux
Reference
Preparation of salts and co-crystals of pyrazolopyrimidines as drugs.
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled
1.2 cooled; overnight, rt
1.3 Reagents: Water ;  cooled
Reference
Process for synthesis of sedative hypnotic indiplon
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  30 min, 25 - 30 °C; 30 °C → 5 °C; 0 - 5 °C
1.2 30 min, 0 - 5 °C; 5 °C → 25 °C; 3 h, 20 - 25 °C
Reference
Process for the preparation of indiplon from N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide and (3-amino-1H-pyrazol-4-yl) 2-thienyl methanone.
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Water ;  1 h, < 10 °C
1.2 < 10 °C; overnight, < 10 °C; rt; 5 h, rt
1.3 Solvents: Water ;  rt
Reference
Controlled-release sedative-hypnotic compositions and methods related thereto
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Water ;  1 h, < 10 °C
1.2 < 10 °C; overnight, < 10 °C; rt; 5 h, rt
1.3 Solvents: Water ;  rt
Reference
Controlled-release sedative-hypnotic compositions
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
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Production Method 7

Reaction Conditions
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Production Method 8

Reaction Conditions
Reference
Preparation of 4,5-dihydro- and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines as anxiolytics, antidepressants, and antihypertensives
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Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled
1.2 cooled; overnight, rt
1.3 Reagents: Water ;  cooled
Reference
Synthesis of N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide (indiplon)
Fan, Shiyong; Mi, Chunlai; He, Xinhua; Li, Song; Zheng, Zhibing, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(6), 363-365

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, cooled
1.2 overnight, cooled
Reference
Preparation of N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-α]pyrimidin-7-yl]phenyl]acetamide as a benzodiazepine receptor ligand.
, United States, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, rt; cooled
1.2 Solvents: Dimethylformamide ;  0.5 h, rt
Reference
Preparation of substituted pyrazolo(1,5-a)pyrimidines for use as anxiolytics
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Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium sulfate Solvents: Dichloromethane ,  (Trifluoromethyl)benzene ,  Water
Reference
Indiplon: Treatment of insomnia GABA-A agonist
Sorbera, L. A.; Castaner, J.; Martin, L., Drugs of the Future, 2003, 28(8), 739-746

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Water ;  1 h, < 10 °C
1.2 < 10 °C; overnight, < 10 °C; rt; 5 h, rt
1.3 Solvents: Water ;  rt
Reference
Polymorphs of N-methyl-N-(3-{3-[2-thienylcarbonyl]-pyrazol-[1,5-α]-pyrimidin-7-yl}phenyl)acetamide and compositions and methods related to them
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Production Method 14

Reaction Conditions
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Processes for the preparation of indiplon and intermediates thereof
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Production Method 15

Reaction Conditions
Reference
Aryl and heteroaryl[7-(aryl and heteroaryl)-pyrazolo-[1,5-a]-pyrimidin-3-yl]methanones
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(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Raw materials

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Preparation Products

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Suppliers

Amadis Chemical Company Limited
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(CAS:96605-65-1)(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):599.0
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(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide Related Literature

Additional information on (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide

Introduction to (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide (CAS No. 96605-65-1)

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide, identified by its CAS number 96605-65-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their versatile applications in medicinal chemistry and biotechnology. Its unique structural features, including the presence of an acryloyl group and a dimethylamino substituent, make it a promising candidate for further exploration in drug development and material science.

The molecular structure of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide consists of a phenyl ring connected to an acryloyl moiety, which is further substituted with a dimethylamino group. This configuration imparts distinct chemical properties that are highly relevant for its potential applications. The acryloyl group, characterized by its double bond, is known to participate in various chemical reactions, including condensation and polymerization processes. These properties make the compound particularly interesting for researchers exploring novel synthetic pathways and functional materials.

In recent years, there has been a growing interest in the development of bioactive molecules that can interact with biological targets in a highly specific manner. The presence of the dimethylamino group in (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide enhances its ability to interact with biological systems, making it a valuable scaffold for designing new pharmaceutical agents. This group is known to influence the compound's solubility, stability, and binding affinity, which are critical factors in drug design.

One of the most compelling aspects of this compound is its potential application in the field of medicinal chemistry. Researchers have been exploring its use as an intermediate in the synthesis of more complex molecules that exhibit therapeutic properties. For instance, derivatives of this compound have shown promise in the development of novel antimicrobial agents and anti-inflammatory drugs. The acryloyl group provides a versatile platform for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.

The pharmaceutical industry has been particularly interested in compounds that can modulate biological pathways associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The structural features of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide suggest that it could be a valuable tool for developing new therapeutic strategies. Its ability to interact with biological targets at the molecular level makes it a promising candidate for further investigation.

Recent studies have also highlighted the compound's potential in material science applications. The acryloyl group's reactivity allows it to participate in polymerization reactions, making it useful for creating novel polymers with specific properties. These polymers could find applications in various industries, including coatings, adhesives, and advanced materials used in electronics.

The synthesis of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions is essential to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, opening up new avenues for research and development.

In conclusion, (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide (CAS No. 96605-65-1) is a multifaceted compound with significant potential in both pharmaceuticals and material science. Its unique structural features make it a valuable scaffold for designing new bioactive molecules and functional materials. As research continues to uncover new applications for this compound, its importance in scientific and industrial contexts is likely to grow.

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(CAS:96605-65-1)(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
A858682
Purity:99%
Quantity:1g
Price ($):599.0
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